Uralsaponin U
CAS No.: 1616062-86-2
Cat. No.: VC17140959
Molecular Formula: C42H62O17
Molecular Weight: 838.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1616062-86-2 |
|---|---|
| Molecular Formula | C42H62O17 |
| Molecular Weight | 838.9 g/mol |
| IUPAC Name | (2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6S)-2-[[(3S,4S,4aR,6aR,6bS,8aS,11R,12aR,14aR,14bS)-11-carboxy-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
| Standard InChI | InChI=1S/C42H62O17/c1-37-11-12-38(2,36(54)55)16-19(37)18-15-20(44)31-39(3)9-8-22(40(4,17-43)21(39)7-10-42(31,6)41(18,5)14-13-37)56-35-30(26(48)25(47)29(58-35)33(52)53)59-34-27(49)23(45)24(46)28(57-34)32(50)51/h15,19,21-31,34-35,43,45-49H,7-14,16-17H2,1-6H3,(H,50,51)(H,52,53)(H,54,55)/t19-,21+,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35+,37+,38+,39-,40+,41+,42+/m0/s1 |
| Standard InChI Key | WBQVRPYEEYUEBQ-ZZRFBVNQSA-N |
| Isomeric SMILES | C[C@]12CC[C@@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H]([C@]([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O |
| Canonical SMILES | CC12CCC(CC1C3=CC(=O)C4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)C(=O)O)O)O)O)C)(C)C(=O)O |
Introduction
Uralsaponin U is a triterpenoid saponin compound derived from the roots of Glycyrrhiza uralensis, a plant species known for its medicinal properties. Despite its potential biological activities, detailed information on Uralsaponin U is limited compared to other saponins like glycyrrhizin. This article aims to compile available data and research findings on Uralsaponin U, focusing on its structure, biological activities, and potential applications.
Biological Activities
While specific studies on Uralsaponin U are scarce, triterpenoid saponins from Glycyrrhiza species generally exhibit a range of biological activities, including:
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Hepatoprotective Effects: Some saponins have shown protective effects against liver damage by reducing enzyme levels and inhibiting oxidative stress .
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Antimicrobial and Antiviral Activities: Certain saponins inhibit the replication of viruses like influenza A and exhibit antimicrobial properties .
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Anti-inflammatory Actions: These compounds can modulate inflammatory responses by inhibiting signaling pathways and reducing cytokine production .
Research Findings
Given the lack of specific studies on Uralsaponin U, the following table summarizes the biological activities of related triterpenoid saponins from Glycyrrhiza species:
| Compound | Activity | Method | Major Findings |
|---|---|---|---|
| Glycyrrhizin | Hepatoprotective | In vitro—primary rat hepatocytes | Lower ALT and AST levels |
| Uralsaponin D | Hepatoprotective | PLA2 inhibitory potency | IC50 = 32.2 μM |
| Uralsaponins M-Y | Antiviral | In vitro—MDCK cells | Inhibit influenza virus A/WSN/33 (H1N1) |
| Licorice-saponin M3 | Antiviral | In vitro—MDCK cells | Moderate influenza NA inhibitory activity |
Potential Applications
Triterpenoid saponins, including those from Glycyrrhiza species, have potential applications in:
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Pharmaceuticals: As hepatoprotective and antiviral agents.
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Cosmetics: Due to their antioxidant and anti-inflammatory properties.
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Food Industry: As natural preservatives and additives.
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